molecular formula C20H28O3 B1668206 Cafestol CAS No. 469-83-0

Cafestol

Cat. No.: B1668206
CAS No.: 469-83-0
M. Wt: 316.4 g/mol
InChI Key: DNJVYWXIDISQRD-HWUKTEKMSA-N
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Description

Cafestol is a diterpene compound predominantly found in coffee beans, particularly in Coffea arabica. It is a lipid-soluble molecule that contributes to the bioactive profile of coffee, with dualistic effects on human health. Structurally, this compound consists of a furan ring fused to a diterpene backbone, distinguishing it from other coffee-derived compounds like caffeine and chlorogenic acids .

This compound is most abundant in unfiltered coffee preparations (e.g., French press, Turkish coffee) due to its low water solubility and retention by paper filters . It exhibits a complex pharmacological profile:

  • Hypercholesterolemic Effects: this compound increases serum LDL cholesterol by inhibiting bile acid synthesis and downregulating hepatic LDL receptors .
  • Anti-Inflammatory Properties: Modulates inflammatory pathways (e.g., COX-2 suppression) and reduces oxidative stress .
  • Anti-Cancer Activity: Induces apoptosis and inhibits proliferation in prostate and renal cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cafestol can be extracted from coffee beans through various methods. One common method involves saponification, where coffee samples are combined with an aqueous potassium hydroxide solution and incubated under magnetic stirring in a water bath at 80°C. The esterified diterpenes are hydrolyzed, and the resulting diterpene alcohols are extracted with diethyl ether .

Industrial Production Methods: In industrial settings, this compound is typically extracted from coffee brews using high-performance liquid chromatography with diode array detection. This method involves hydrolyzing esterified diterpenes and extracting the resulting diterpene alcohols .

Chemical Reactions Analysis

Catalytic Hydrogenation of Cafestol and Kahweol Mixtures

This compound and its structural analog kahweol differ by a single double bond. Selective hydrogenation of kahweol to this compound has been achieved using heterogeneous palladium catalysts under batch and continuous-flow conditions .

Batch Hydrogenation (Table 1):

CatalystTime (min)Conversion (%)This compound Selectivity (%)
Pd/C 10%10100>99.0
Pd/CaCO₃ 5%1010097.0
Pd/BaSO₄ 5%3010091.0
  • Optimal Conditions : Pd/C 10% catalyst achieves full conversion and >99% selectivity in 10 minutes .

  • Mechanism : The reaction selectively hydrogenates kahweol’s C1–C2 double bond without affecting the furan ring. Quinoline (1 wt%) enhances selectivity by modifying the Pd surface .

Continuous-Flow Hydrogenation (Table 2):

CatalystResidence Time (s)Conversion (%)This compound Selectivity (%)
Pd/C 5%9.8100>99
Pd/C 5%113.1100<1
  • Key Insight : Shorter residence times (9.8 seconds) with Pd/C 5% yield >99% selectivity, while prolonged exposure leads to furan ring hydrogenation or side products .

Critical Reaction Steps:

  • Aldehyde–Ene Cyclization :

    • Promoted by Et₂AlCl, this step forms a tricyclic system with high stereoselectivity (13:1 cis:trans ratio) .

    • Example conditions: Et₂AlCl (1.5 eq), –78°C, 81% yield .

  • SmI₂-Mediated Radical Cyclization :

    • Converts lactol 15 to bicyclo[3.2.1]octane 18 with exclusive stereocontrol (98% yield) .

  • Au-Catalyzed Furan Formation :

    • Cycloisomerization of propargyl ether 21 using AuCl₃/AgOTf forms the furan ring (93% yield) .

    • Avoids side reactions (e.g., double-bond migration) by removing AgOTf post-catalyst preparation .

Biochemical Interactions Involving this compound

While primarily chemical reactions, this compound’s biochemical effects on cholesterol metabolism are mechanistically relevant:

  • Enzyme Inhibition : Suppresses bile acid synthesis by downregulating cholesterol 7α-hydroxylase and sterol 27-hydroxylase mRNA .

  • LDL Receptor Modulation : Concurrently reduces LDL-receptor and HMG-CoA reductase mRNA levels, linking its structure to lipid metabolism disruption .

Scientific Research Applications

Pharmacological Properties

Cafestol has been extensively studied for its various pharmacological effects, which include:

  • Anti-inflammatory Effects : this compound has demonstrated the ability to modulate inflammatory pathways, specifically by inhibiting the production of pro-inflammatory cytokines such as interleukin-8 and monocyte chemoattractant protein-1 in vascular endothelial cells. This suggests a potential role in mitigating vascular inflammation and endothelial dysfunction, which are critical factors in cardiovascular diseases .
  • Hepatoprotective Effects : Research indicates that this compound exhibits protective effects on liver cells. It has been shown to influence lipid metabolism and reduce oxidative stress, potentially offering therapeutic benefits for liver conditions .
  • Anti-cancer Activity : this compound has been reported to induce apoptosis in various cancer cell lines, including kidney cancer and leukemia. Studies indicate that it inhibits key anti-apoptotic proteins and activates caspases, leading to increased tumor cell death . Moreover, this compound enhances the sensitivity of cancer cells to other therapeutic agents, suggesting its utility as an adjunct treatment in oncology .
  • Cholesterol Regulation : this compound is known to elevate serum cholesterol levels by activating the farnesoid X receptor in the intestine. This mechanism involves the induction of fibroblast growth factor 15, which subsequently reduces the expression of liver genes that regulate cholesterol synthesis . While this effect raises concerns regarding cardiovascular health, it also highlights this compound's role in lipid metabolism.

Case Studies and Clinical Trials

Several studies have highlighted the potential applications of this compound:

  • Weight Management : A 12-week clinical trial indicated that this compound supplementation could lead to reductions in body weight and visceral fat without adversely affecting insulin sensitivity or glucose tolerance .
  • Cholesterol Studies : Long-term studies have shown that regular consumption of coffee rich in this compound can lead to increases in serum cholesterol levels by 6% to 8% when consumed at higher quantities . This effect necessitates further investigation into the balance between potential health risks and benefits.
  • Cancer Treatment Synergy : Research has demonstrated that this compound enhances the effectiveness of existing cancer therapies by promoting apoptosis through modulation of apoptotic protein expressions . This finding could pave the way for new treatment protocols incorporating this compound.

Comparison with Similar Compounds

Structural Similarities and Differences

Cafestol and its primary analog, kahweol, share a diterpene backbone but differ in a critical structural feature: kahweol contains an additional conjugated double bond on the furan ring (Figure 1). This minor difference significantly impacts their bioactivity and metabolic interactions . Both compounds exist as free alcohols or esterified with fatty acids (e.g., palmitate, linoleate), which influence their solubility and bioavailability .

Dehydro derivatives of this compound and kahweol also exist, showing identical fragmentation patterns in mass spectrometry, confirming their structural kinship .

Effects on Lipid Metabolism

Compound Effect on LDL Cholesterol Mechanism Key Studies
This compound ↑↑ LDL (up to 1.7 mmol/L) Inhibits bile acid synthesis (↓CYP7A1/CYP27A1), ↓LDL receptor expression
Kahweol Moderate ↑ LDL Less potent inhibition of bile acid synthesis; may synergize with this compound
  • This compound is the primary driver of coffee's cholesterol-raising effects, as shown in studies where Robusta coffee (rich in this compound but low in kahweol) still elevated serum cholesterol .
  • Kahweol’s palmitate ester is more potent than this compound palmitate in inducing detoxification enzymes like glutathione S-transferase (GST), but this compound has a stronger lipid-modulating effect .

Anti-Cancer Activities

Both compounds exhibit anti-proliferative and pro-apoptotic effects, but their mechanisms differ:

  • This compound: Synergizes with kahweol acetate to inhibit prostate cancer cell migration and tumor growth in xenograft models .
  • Kahweol : More effective in suppressing cell migration independently, likely due to its antioxidant properties .

Anti-Inflammatory and Antioxidant Properties

Compound Key Anti-Inflammatory Mechanisms Observed Effects
This compound Suppresses COX-2, ERK/PPARγ pathways; reduces IL-8 and MCP-1 Attenuates hepatic ischemia-reperfusion injury
Kahweol Enhances GST activity; reduces oxidative DNA damage Potent detoxification inducer
  • This compound’s anti-inflammatory effects are linked to its modulation of cholesterol metabolites, which influence pro-inflammatory signaling .
  • Kahweol’s conjugated double bond enhances its antioxidant capacity, offering superior protection against oxidative stress .

Presence in Coffee and Extraction Methods

Brewing Method This compound Content (mg/50 mL) Kahweol Content (mg/50 mL)
French Press 0.11–0.14 0.05–0.16
Espresso 0.11–0.14 0.05–0.16
Paper-Filtered <0.01 <0.01
Instant Coffee Absent Trace
  • Roasting reduces diterpene content: Light roasts retain ~80% of this compound/kahweol, while dark roasts lose ~50% .
  • Coffea arabica beans contain 1.89 mg/g of diterpenes, compared to 1.13 mg/g in C. canephora (Robusta) .

Biological Activity

Cafestol, a natural diterpene found in coffee, has garnered significant attention due to its diverse biological activities. As a component of coffee oil, this compound is implicated in various health-related effects, including anti-inflammatory, anti-cancer, and hepatoprotective properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities of this compound, supported by data tables and case studies.

1. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating several signaling pathways. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inhibit the secretion of inflammatory mediators such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells (HUVECs) under cyclic strain conditions .

Mechanisms of Action:

  • Inhibition of MAPK Pathway: this compound reduces phosphorylation of MAPK proteins, thereby diminishing inflammatory responses .
  • Activation of Nrf2/HO-1 Pathway: It enhances the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme .

2. Hepatoprotective Properties

This compound has been associated with protective effects against liver damage. Studies indicate that it can enhance the activity of phase II detoxifying enzymes, which play a crucial role in the metabolism and elimination of toxic substances from the liver .

Key Findings:

  • This compound promotes glutathione S-transferase activity and increases the expression of uridine 5′-diphospho-glucuronosyltransferase, which aids in detoxification processes .

3. Anti-cancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In Caki Cells: this compound inhibited proliferation and induced apoptosis through down-regulation of anti-apoptotic proteins and activation of caspases .
  • In HL60 Cells: It reduced reactive oxygen species (ROS) production and promoted differentiation markers associated with apoptosis .

4. Effects on Lipid Metabolism

This compound is known to elevate serum cholesterol levels; however, it also has implications for insulin secretion:

  • Long-term exposure to low concentrations of this compound significantly increased insulin secretion in vitro, suggesting a potential role in glucose metabolism regulation .

Table 1: Summary of Biological Activities of this compound

ActivityEffectMechanism
Anti-inflammatoryReduces COX-2 expressionInhibition of MAPK signaling
HepatoprotectiveEnhances detoxifying enzyme activityActivation of Nrf2/HO-1 pathway
Anti-cancerInduces apoptosis in cancer cellsDown-regulation of anti-apoptotic proteins
Lipid MetabolismIncreases serum cholesterolModulation of insulin secretion

Table 2: Case Studies on this compound's Biological Effects

Study ReferenceCell Line/ModelKey Findings
Shen et al. (2019)HUVECsInhibited IL-8 and MCP-1 secretion
Choi et al. (2019)Caki CellsInduced apoptosis via caspase activation
Woo et al. (2019)HL60 CellsIncreased differentiation markers; reduced ROS

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Cafestol in coffee samples, and how do they differ in sensitivity and specificity?

this compound quantification typically employs chromatographic techniques such as HPLC , GC-MS , or LC-DAD/SD (Liquid Chromatography with Diode Array Detection and Spectral Deconvolution). LC-DAD/SD is particularly effective for resolving overlapping peaks of diterpene esters like this compound and kahweol in complex matrices . Sensitivity varies: GC-MS offers lower detection limits (nanogram range) but requires derivatization, whereas LC-DAD/SD is cost-effective and avoids extensive sample preparation . Method selection should align with matrix complexity and available instrumentation.

Q. How do extraction parameters (e.g., brewing time, temperature) influence this compound quantification in experimental studies?

this compound content is highly dependent on brewing methods. For espresso, variables such as water pressure (9–15 bar) , temperature (90–96°C) , and grind size significantly affect lipid solubility and diterpene yield . Standardize extraction protocols by controlling these parameters and validating reproducibility via triplicate measurements. For example, prolonged brewing (>25 seconds) increases this compound concentration due to prolonged lipid extraction .

Advanced Research Questions

Q. How can spectral deconvolution techniques improve the resolution of this compound esters in complex chromatographic analyses?

LC-DAD/SD applies mathematical algorithms to deconvolve overlapping UV spectra of co-eluting compounds. For this compound esters, this method isolates contributions from structurally similar diterpenes (e.g., kahweol esters) by analyzing wavelength-specific absorption patterns. This approach achieves >95% accuracy in this compound quantification without requiring high-resolution mass spectrometry . Key steps include:

  • Collecting full UV spectra (200–400 nm) during chromatography.
  • Applying deconvolution software (e.g., OpenChrom) to resolve spectral overlaps.
  • Validating results with spiked standards to confirm recovery rates .

Q. What experimental designs are optimal for studying this compound's dose-dependent effects on serum cholesterol in vivo?

To model this compound’s hypercholesterolemic effects:

  • Use rodent models (e.g., Wistar rats) fed this compound-enriched diets (0.1–1.0 mg/day) over 4–8 weeks.
  • Include control groups receiving lipid-matched diets without this compound.
  • Measure serum total cholesterol, LDL, and HDL at baseline, mid-study, and endpoint.
  • Account for inter-species variability by cross-referencing human epidemiological data .
  • Statistical analysis should employ ANOVA with post-hoc tests to identify dose-response trends.

Q. How can researchers resolve contradictions in this compound’s reported bioactivity (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies often stem from context-dependent mechanisms and methodological variability:

  • Dose : this compound exhibits antioxidant activity at low doses (≤10 µM) but pro-oxidant effects at higher concentrations (>50 µM) due to ROS generation .
  • Cell models : Primary hepatocytes may respond differently than immortalized lines (e.g., HepG2).
  • Assay selection : Compare multiple assays (e.g., DPPH for antioxidant capacity vs. TBARS for lipid peroxidation) to capture nuanced effects .
  • Meta-analyses of existing data can identify confounding variables (e.g., coffee matrix interactions) .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in this compound synthesis for mechanistic studies?

  • Purification : Use silica gel chromatography with hexane:ethyl acetate (7:3) to isolate this compound from coffee oil.
  • Purity validation : Confirm via NMR (¹H and ¹³C) and HPLC-MS (purity >98%) .
  • Stability : Store this compound in amber vials at -20°C under nitrogen to prevent oxidation.

Q. How should researchers address variability in this compound content across coffee cultivars?

  • Conduct geographic and cultivar-specific sampling (e.g., Coffea arabica vs. robusta).
  • Use ANOVA to compare diterpene profiles, controlling for agronomic factors (soil pH, altitude).
  • Publish raw data on open-access platforms to enable cross-study comparisons .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dual role in carcinogenesis?

  • Apply multivariate regression to disentangle this compound’s effects from confounding dietary factors.
  • Use Kaplan-Meier survival curves in longitudinal studies to assess cancer risk.
  • Report effect sizes (e.g., hazard ratios) with 95% confidence intervals to contextualize clinical relevance .

Q. How can researchers mitigate biases in epidemiological studies linking this compound to health outcomes?

  • Adjust for confounders : Coffee consumption patterns, smoking, and BMI.
  • Use propensity score matching to balance cohorts.
  • Validate findings via Mendelian randomization to infer causality .

Properties

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJVYWXIDISQRD-HWUKTEKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040986
Record name Cafestol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-83-0
Record name Cafestol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cafestol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cafestol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFESTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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